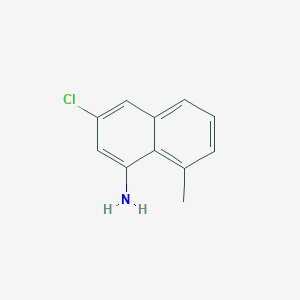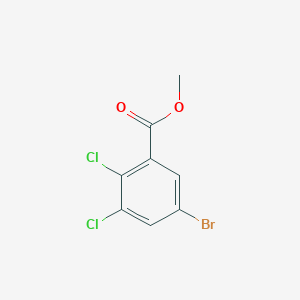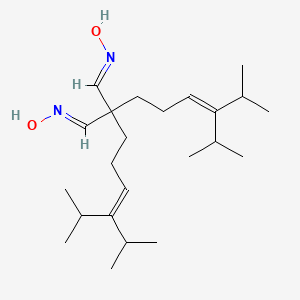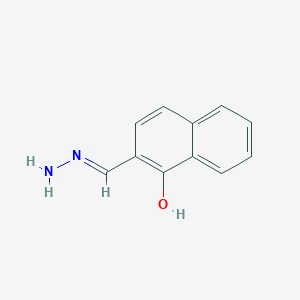
1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one is an aromatic ketone with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 g/mol . This compound is characterized by the presence of chloro, fluoro, and hydroxy substituents on the phenyl ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride as a catalyst . The reaction is typically carried out without a solvent at temperatures between 115°C and 150°C, yielding the desired product with high efficiency.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a quinone derivative, while reduction of the carbonyl group results in a secondary alcohol.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro substituents enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: This compound lacks the chloro substituent but shares similar chemical properties and reactivity.
1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: This compound lacks the fluoro substituent and has different reactivity patterns.
The presence of both chloro and fluoro substituents in this compound makes it unique, providing a balance of electronic effects that can be exploited in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H6ClFO2 |
|---|---|
Peso molecular |
188.58 g/mol |
Nombre IUPAC |
1-(4-chloro-2-fluoro-5-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6ClFO2/c1-4(11)5-2-8(12)6(9)3-7(5)10/h2-3,12H,1H3 |
Clave InChI |
LVZPXKSIABNQLG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12837851.png)
![N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12837854.png)
![1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837861.png)


![2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid](/img/structure/B12837899.png)

![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)


![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
